Methyl 4-chlorosulfonylpentanoate

Description

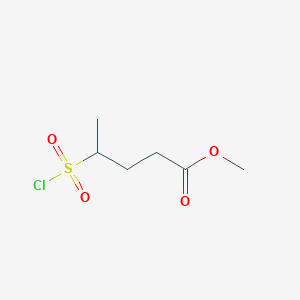

Methyl 4-chlorosulfonylpentanoate (CAS: Not explicitly provided in evidence) is a methyl ester derivative featuring a chlorosulfonyl (-SO₂Cl) functional group at the fourth carbon of a pentanoate backbone. This compound is structurally characterized by its ester group (-COOCH₃) and reactive sulfonyl chloride moiety, which confers unique reactivity in organic synthesis, particularly in sulfonation reactions or as an intermediate in agrochemical and pharmaceutical manufacturing.

Properties

IUPAC Name |

methyl 4-chlorosulfonylpentanoate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H11ClO4S/c1-5(12(7,9)10)3-4-6(8)11-2/h5H,3-4H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XLKIOCYMMFKOEW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CCC(=O)OC)S(=O)(=O)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H11ClO4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

214.67 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: Methyl 4-chlorosulfonylpentanoate can be synthesized through the reaction of methyl 4-hydroxypentanoate with chlorosulfonic acid. The reaction typically occurs under controlled conditions to prevent over-chlorination and to ensure the selective formation of the desired product .

Industrial Production Methods: In an industrial setting, the production of this compound involves large-scale reactions with stringent control over temperature and pressure to optimize yield and purity. The use of continuous flow reactors and advanced purification techniques such as distillation and crystallization are common to achieve high-quality products .

Chemical Reactions Analysis

Types of Reactions: Methyl 4-chlorosulfonylpentanoate undergoes various chemical reactions, including:

Substitution Reactions: The sulfonyl chloride group can be substituted with nucleophiles such as amines, alcohols, and thiols to form sulfonamides, sulfonate esters, and sulfonothioates, respectively.

Reduction Reactions: The compound can be reduced to form methyl 4-sulfanylpentanoate using reducing agents like lithium aluminum hydride.

Common Reagents and Conditions:

Nucleophiles: Amines, alcohols, and thiols.

Reducing Agents: Lithium aluminum hydride, sodium borohydride.

Reaction Conditions: Typically carried out in anhydrous solvents such as tetrahydrofuran (THF) or dichloromethane (DCM) under inert atmosphere.

Major Products Formed:

Sulfonamides: Formed by reaction with amines.

Sulfonate Esters: Formed by reaction with alcohols.

Sulfonothioates: Formed by reaction with thiols.

Scientific Research Applications

Methyl 4-chlorosulfonylpentanoate has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of methyl 4-chlorosulfonylpentanoate involves the reactivity of its sulfonyl chloride group. This group can form covalent bonds with nucleophilic sites on target molecules, leading to the formation of sulfonamide, sulfonate ester, or sulfonothioate linkages. These reactions are crucial in modifying the chemical and biological properties of the target molecules .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Functional Group Analogues

- Methyl Salicylate: A simple methyl ester with a hydroxyl-substituted aromatic ring (Table 3 in ). Unlike Methyl 4-chlorosulfonylpentanoate, methyl salicylate lacks sulfonyl chloride reactivity but shares ester stability, making it suitable for VOC applications.

- Sandaracopimaric Acid Methyl Ester: A diterpene-derived methyl ester () with a rigid bicyclic structure. Its non-polar backbone contrasts with the polar sulfonyl chloride group in this compound, affecting solubility and reactivity in organic media.

Chlorinated Methyl Esters

- Methyl 2-[4-(4-Chlorobenzoyl)-phenoxy]-2-methylpropanoate (): This impurity in pharmaceutical synthesis shares a chlorinated aromatic group but replaces the sulfonyl chloride with a benzoyl-phenoxy moiety. The absence of the sulfonyl group reduces its electrophilicity compared to this compound.

- Ethyl 1-[(4-Chlorophenyl)methyl]-3,3-dimethyl-2-oxocyclopentanecarboxylate (): A cyclopentanone derivative with a chlorophenyl group. Its ester and ketone functionalities differ from the sulfonyl chloride reactivity, limiting cross-application in sulfonation reactions.

Data Table: Comparative Properties of Methyl Esters

*Note: Direct data for this compound is extrapolated from analogous sulfonyl chlorides and methyl esters.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.